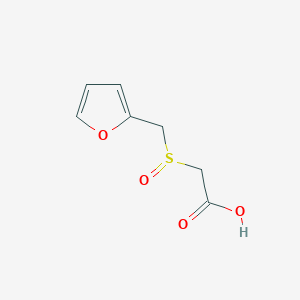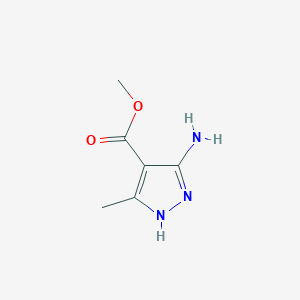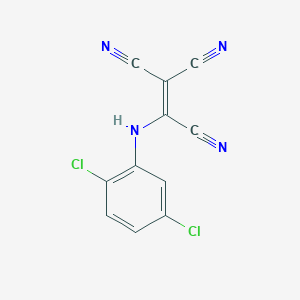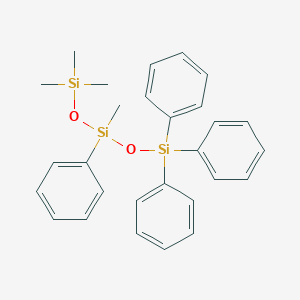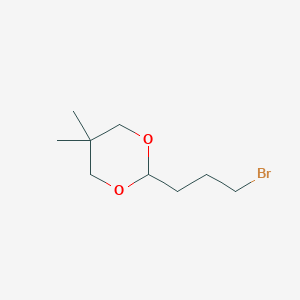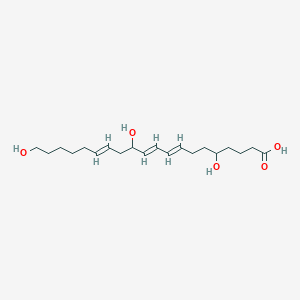
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid, also known as 5,12,20-THETrE, is a naturally occurring fatty acid found in the human body. It is a member of the eicosanoid family and is derived from arachidonic acid. In recent years, 5,12,20-THETrE has gained attention due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It also activates PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemische Und Physiologische Effekte
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE in the lab is that it is a naturally occurring compound, making it easy to obtain. However, one limitation is that it is difficult to isolate and purify, which can make it challenging to study in large quantities.
Zukünftige Richtungen
There are many potential future directions for the study of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine its efficacy and safety in this context. Additionally, the mechanisms underlying its anti-inflammatory and anti-oxidant effects need to be further elucidated. Finally, the potential of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE as a biomarker for disease diagnosis and prognosis should be explored.
Conclusion:
In conclusion, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is a naturally occurring fatty acid with promising therapeutic properties. Its anti-inflammatory, anti-oxidant, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanisms of action and potential applications, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE represents an exciting area of research in the field of biochemistry and pharmacology.
Synthesemethoden
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is synthesized from arachidonic acid through the action of the enzyme 12-lipoxygenase. This enzyme catalyzes the oxidation of arachidonic acid at the 12th position, resulting in the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then further oxidized by the enzyme 5-lipoxygenase to form 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE.
Wissenschaftliche Forschungsanwendungen
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
102910-24-7 |
|---|---|
Produktname |
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid |
Molekularformel |
C20H34O5 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(8E,10E,14E)-5,12,20-trihydroxyicosa-8,10,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-8,13,18-19,21-23H,1-2,6,9-12,14-17H2,(H,24,25)/b5-4+,7-3+,13-8+ |
InChI-Schlüssel |
IWXSBCHTYVRMNT-UHFFFAOYSA-N |
Isomerische SMILES |
C(CC/C=C/CC(/C=C/C=C/CCC(CCCC(=O)O)O)O)CCO |
SMILES |
C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO |
Kanonische SMILES |
C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO |
Synonyme |
5,12,20-TH-8,10,14-EA 5,12,20-trihydroxy-8,10,14-eicosatrienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
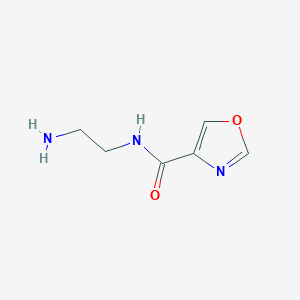
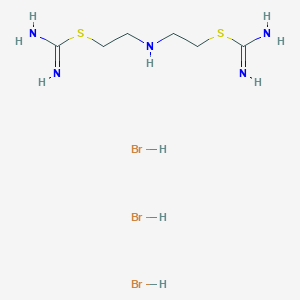
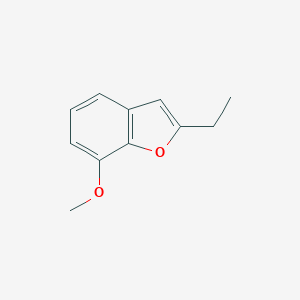
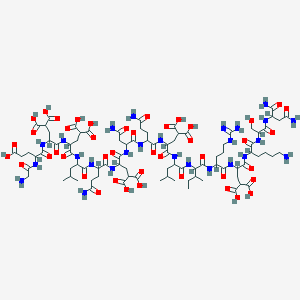
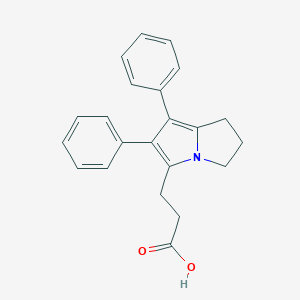
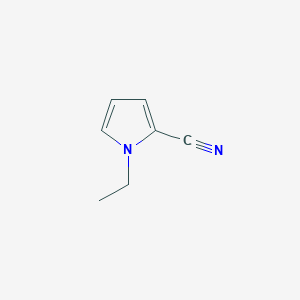
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
